Bis(pentafluorofenil)metano

Descripción general

Descripción

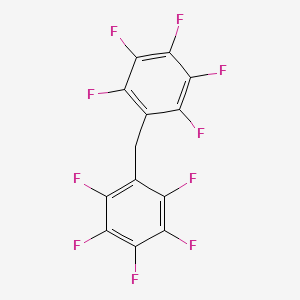

Bis(pentafluorophenyl)methane is an organofluorine compound with the molecular formula C13H2F10. It is characterized by the presence of two pentafluorophenyl groups attached to a central methane carbon. This compound is notable for its high thermal stability and unique electronic properties, making it valuable in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

Bis(pentafluorophenyl)methane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty polymers and materials with enhanced thermal and chemical stability.

Mecanismo De Acción

Target of Action

Bis(pentafluorophenyl)methane is a compound that has been used in various applications, particularly in the field of catalysis . The primary targets of this compound are olefins, which are organic compounds that contain carbon-carbon double bonds . These olefins play a crucial role in industrial processes for the homogeneous polymerization of olefins .

Mode of Action

The compound interacts with its targets through a process known as hydroboration . This is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond, such as those found in olefins . The result of this interaction is the formation of complex structures that incorporate Lewis acidic –B(C6F5)2 groups .

Biochemical Pathways

The biochemical pathways affected by bis(pentafluorophenyl)methane are primarily related to the polymerization of olefins . The compound acts as a co-catalyst in these processes, facilitating the formation of polymers from olefin monomers . The downstream effects of this action include the production of various types of polymers, which have numerous industrial applications .

Pharmacokinetics

Its reactivity stems from the ready accessibility of the monomeric borane and its high lewis acidity

Result of Action

The molecular and cellular effects of bis(pentafluorophenyl)methane’s action are primarily related to its role as a co-catalyst in the polymerization of olefins . By facilitating the formation of polymers from olefin monomers, the compound contributes to the production of various types of polymers . These polymers have numerous industrial applications, ranging from the manufacture of plastics to the production of high-performance materials .

Análisis Bioquímico

Biochemical Properties

Bis(pentafluorophenyl)methane plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, often acting as a Lewis acid due to the electron-withdrawing nature of the pentafluorophenyl groups. This interaction can facilitate the formation of complex structures and catalyze reactions. For instance, bis(pentafluorophenyl)methane has been shown to interact with metallocene-based catalysts, enhancing their activity in polymerization processes .

Cellular Effects

The effects of bis(pentafluorophenyl)methane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that bis(pentafluorophenyl)methane can alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, its interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation.

Molecular Mechanism

At the molecular level, bis(pentafluorophenyl)methane exerts its effects through various mechanisms. One of the primary modes of action is its ability to act as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This can lead to enzyme inhibition or activation, depending on the specific context. For example, bis(pentafluorophenyl)methane has been observed to inhibit certain hydrolase enzymes by binding to their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(pentafluorophenyl)methane can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that bis(pentafluorophenyl)methane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of bis(pentafluorophenyl)methane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxicity studies have indicated that bis(pentafluorophenyl)methane can cause adverse effects at high doses, including liver and kidney damage . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Bis(pentafluorophenyl)methane is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect the levels of various metabolites, influencing the overall metabolic flux. For example, bis(pentafluorophenyl)methane has been shown to interact with enzymes involved in the citric acid cycle, altering the production of key intermediates . These interactions are critical for understanding the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, bis(pentafluorophenyl)methane is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity. Studies have shown that bis(pentafluorophenyl)methane can be transported across cell membranes via passive diffusion and active transport mechanisms . Its distribution within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of bis(pentafluorophenyl)methane is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, bis(pentafluorophenyl)methane has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein folding and energy metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(pentafluorophenyl)methane can be synthesized through the reaction of pentafluorobenzene with formaldehyde in the presence of a strong acid catalyst. The reaction typically proceeds as follows:

Reaction of Pentafluorobenzene with Formaldehyde: Pentafluorobenzene is reacted with formaldehyde in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Formation of Bis(pentafluorophenyl)methane: The reaction mixture is heated to promote the formation of bis(pentafluorophenyl)methane, which is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of bis(pentafluorophenyl)methane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then isolated and purified using industrial-scale distillation and crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions: Bis(pentafluorophenyl)methane undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation Reactions: The central methane carbon can be oxidized to form bis(pentafluorophenyl)methanol or bis(pentafluorophenyl)ketone.

Reduction Reactions: The compound can be reduced to form bis(pentafluorophenyl)methane derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Bis(pentafluorophenyl)methanol: Formed through oxidation of the central methane carbon.

Bis(pentafluorophenyl)ketone: Another oxidation product.

Substituted Bis(pentafluorophenyl)methane Derivatives: Formed through nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Tris(pentafluorophenyl)methane: Contains three pentafluorophenyl groups attached to a central methane carbon.

Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups attached to a benzene ring.

Pentafluorophenylborane: Contains a pentafluorophenyl group attached to a boron atom.

Comparison:

Uniqueness: Bis(pentafluorophenyl)methane is unique due to the presence of two pentafluorophenyl groups, which impart distinct electronic properties and reactivity compared to similar compounds.

Reactivity: The electron-withdrawing nature of the pentafluorophenyl groups makes bis(pentafluorophenyl)methane more reactive in nucleophilic substitution and oxidation reactions compared to tris(pentafluorophenyl)methane and bis(trifluoromethyl)benzene.

Applications: While all these compounds have applications in organic synthesis and materials science, bis(pentafluorophenyl)methane is particularly valuable in the study of reaction mechanisms and molecular interactions due to its unique electronic properties.

Actividad Biológica

Bis(pentafluorophenyl)methane (BPFM), a compound characterized by its unique fluorinated phenyl groups, has garnered attention due to its potential biological activities. This article explores the biological activity of BPFM based on diverse research findings, including its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

BPFM is a derivative of bis(phenyl)methane, where each phenyl group is substituted with five fluorine atoms. This modification significantly alters the compound's electronic properties and hydrophobicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that BPFM and its derivatives may exhibit anticancer properties. For instance, compounds similar to BPFM have shown promising results in inhibiting the proliferation of various cancer cell lines. A study investigating bis(indolyl)methane derivatives reported that certain functionalized derivatives displayed IC50 values in the low micromolar range against cancer cell lines such as HT-29 and HeLa, suggesting a potential for BPFM analogs in cancer therapy .

The mechanism by which BPFM exerts its biological effects may involve interactions with specific proteins or enzymes. For instance, bis(phenyl)methane derivatives have been studied as inhibitors of thrombin, a key enzyme in the coagulation cascade. These inhibitors bind tightly to thrombin's active site, demonstrating significant potency due to their structural features that enhance binding affinity . The binding involves both hydrophobic interactions and enthalpic contributions from specific amino acid residues in the enzyme's active site.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of BPFM on various cell lines. The results indicate that while some derivatives exhibit potent antiproliferative activity against cancer cells, they also show varying degrees of toxicity towards healthy cells. For instance, selectivity indices calculated for certain derivatives suggest a therapeutic window that could be exploited for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the BPFM structure can significantly influence its biological activity. For example, substituting different functional groups on the pentafluorophenyl rings has been shown to enhance or diminish anticancer efficacy and selectivity towards different cell types .

Data Tables

| Compound | IC50 (μM) | Target Cell Line | Selectivity Index |

|---|---|---|---|

| Bis(pentafluorophenyl)methane derivative A | 3.21 | HT-29 (cancer) | 8 |

| Bis(pentafluorophenyl)methane derivative B | 15.99 | T. brucei (parasite) | 5.93 |

| Bis(pentafluorophenyl)methane derivative C | 14.66 | Leishmania major | >100 |

Propiedades

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLTVJMUSSXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345206 | |

| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-46-9 | |

| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Bis(pentafluorophenyl)methane (4) in the context of this research?

A: Bis(pentafluorophenyl)methane (4) serves as a tangible indicator of successful CO deoxygenation. The reaction of complex 3, formed after CO cleavage and C-C bond formation, with pinacol yields isolable Bis(pentafluorophenyl)methane (4). This confirms that the described main-group system, comprising a pyridine-stabilized silylium and a hydroborate, can effectively break the C≡O bond in CO and form new C-C bonds without the need for transition metals. [, ]

Q2: Can you elaborate on the reaction mechanism that leads to the formation of Bis(pentafluorophenyl)methane (4)?

A: The research suggests an equilibrium between a silylium–hydroborate ion pair (1+‐HBCF) and a silane–borane mixture. This activated system interacts with CO, ultimately cleaving the C≡O bond. While the precise mechanistic steps leading to Bis(pentafluorophenyl)methane (4) are not fully elucidated within these papers, its isolation after the addition of pinacol implies a series of rearrangements and transformations within the system. The pinacol likely acts as an oxygen acceptor, facilitating the formation and isolation of (4) and offering insights into the intermediates formed during the CO deoxygenation process. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.